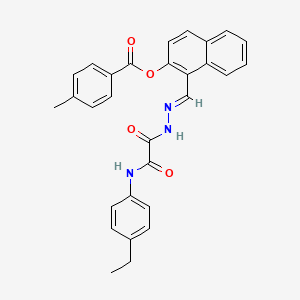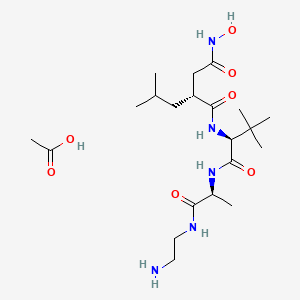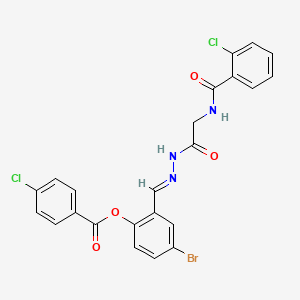
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルは、キノリン誘導体のクラスに属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成経路と反応条件
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、硫酸とグリセリンの縮合反応であるスクラウプ合成によって合成できます。
メチル基の導入: キノリン環の8位にあるメチル基は、塩化メチルと塩化アルミニウムを触媒として用いるフリーデル・クラフツアルキル化によって導入できます。
カルボン酸エステル基の形成: カルボン酸エステル基は、対応するカルボン酸をエタノールと硫酸などの強酸触媒の存在下でエステル化することによって導入できます。
p-トリル基とヘプチルフェニル基の結合: p-トリル基とヘプチルフェニル基は、適切なハロゲン化前駆体と水素化ナトリウムなどの強塩基を含む一連の置換反応によって結合させることができます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成、精製技術の使用が含まれます。
3. 化学反応解析
反応の種類
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤を用いて酸化して、対応するキノリンN-オキシドを生成できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行い、還元誘導体を生成できます。
置換: この化合物は、特にキノリン環の窒素原子にオルト位とパラ位で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
生成する主要な生成物
酸化: キノリンN-オキシド。
還元: 還元されたキノリン誘導体。
置換: さまざまな官能基を持つ置換キノリン誘導体。
4. 科学研究への応用
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルは、いくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成における前駆体として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。
医学: 特に特定の酵素や受容体を標的とした創薬において、その潜在的な使用が調査されています。
産業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 8-position of the quinoline ring can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Attachment of the p-Tolyl and Heptylphenyl Groups: The p-tolyl and heptylphenyl groups can be attached through a series of substitution reactions involving appropriate halogenated precursors and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素または受容体に結合して、その活性を阻害したり、その機能を調節したりすることができます。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
6. 類似の化合物との比較
類似の化合物
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸アミド: カルボン酸エステル基の代わりにアミド基を持つ類似の構造。
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸: カルボン酸エステル基の代わりにカルボン酸基を持つ類似の構造。
独自性
2-オキソ-2-(p-トリル)エチル 2-(4-ヘプチルフェニル)-8-メチルキノリン-4-カルボン酸エステルは、その独特の化学的および生物学的特性を与える官能基の特定の組み合わせにより独自です。特にカルボン酸エステル基は、異なる官能基を持つ類似の化合物と比較して、その溶解性と反応性を高める可能性があります。
類似化合物との比較
Similar Compounds
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylate group, in particular, can enhance its solubility and reactivity compared to similar compounds with different functional groups.
特性
CAS番号 |
355433-28-2 |
|---|---|
分子式 |
C33H35NO3 |
分子量 |
493.6 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-11-25-15-19-26(20-16-25)30-21-29(28-12-9-10-24(3)32(28)34-30)33(36)37-22-31(35)27-17-13-23(2)14-18-27/h9-10,12-21H,4-8,11,22H2,1-3H3 |
InChIキー |
UMDIJHQBVWWPRD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)


![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)
![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)



![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)



